3-(Piperidin-2-yl)cyclohexane-1,2-dione
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Overview
Description
3-(Piperidin-2-yl)cyclohexane-1,2-dione is a compound that features a piperidine ring attached to a cyclohexane-1,2-dione moiety. Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural products . The compound’s unique structure allows it to participate in diverse chemical reactions, making it valuable for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Piperidin-2-yl)cyclohexane-1,2-dione typically involves the reaction of piperidine with cyclohexane-1,2-dione under controlled conditions. One common method includes the use of acid chlorides and acetonitrile as solvents . The reaction is monitored using Thin Layer Chromatography (TLC) to ensure completion .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(Piperidin-2-yl)cyclohexane-1,2-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into more reduced forms, often using hydrogenation catalysts.
Substitution: The piperidine ring allows for substitution reactions, where different substituents can be introduced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium or nickel catalysts is typical.
Substitution: Various alkylating agents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes .
Scientific Research Applications
3-(Piperidin-2-yl)cyclohexane-1,2-dione has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(Piperidin-2-yl)cyclohexane-1,2-dione involves its interaction with specific molecular targets. The compound’s structure allows it to bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Properties
Molecular Formula |
C11H17NO2 |
---|---|
Molecular Weight |
195.26 g/mol |
IUPAC Name |
3-piperidin-2-ylcyclohexane-1,2-dione |
InChI |
InChI=1S/C11H17NO2/c13-10-6-3-4-8(11(10)14)9-5-1-2-7-12-9/h8-9,12H,1-7H2 |
InChI Key |
XQMBVPYSCQYCRP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCNC(C1)C2CCCC(=O)C2=O |
Origin of Product |
United States |
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